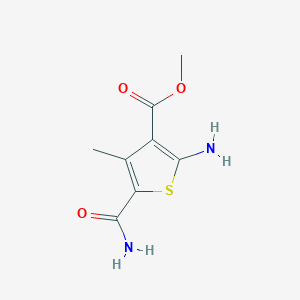

Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

Übersicht

Beschreibung

Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene ring Thiophenes are sulfur-containing five-membered rings that are widely recognized for their stability and versatility in various chemical reactions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methyl 2-amino-4-methylthiophene-3-carboxylate with carbamoyl chloride in the presence of a base can yield the desired product .

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Recrystallization is frequently employed for purification .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, amines, or alcohols.

Major Products: The major products depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Research Applications

1. Intermediate in Organic Synthesis

Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate serves as an important intermediate in the synthesis of complex organic molecules and dyes. It is utilized in various chemical reactions, including the Suzuki–Miyaura coupling, which is pivotal for forming carbon-carbon bonds in organic synthesis.

2. Dyes Production

The compound has been employed in the synthesis of azo disperse dyes. For instance, it was coupled with other reagents to produce dyes that exhibit excellent fastness properties on polyester and nylon fabrics. These dyes are not only used in textiles but also find applications in photodynamic therapy and non-linear optical systems .

Biological Applications

1. Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate potential antimicrobial properties. The modification of substituents at specific positions on the thiophene ring significantly influences biological activity, making it a subject of interest for developing new antimicrobial agents .

2. Drug Development

The compound is being explored for its therapeutic potential, particularly as a phosphodiesterase inhibitor, which can be beneficial in treating cardiovascular diseases and erectile dysfunction. Its mechanism involves modulating enzyme activity, thus influencing various biochemical pathways .

Material Science Applications

1. Polymer Chemistry

In material science, this compound is utilized in producing polymers due to its stability and reactivity. Its derivatives have been incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength.

2. Non-textile Applications

The synthesized dyes derived from this compound have shown excellent performance in non-textile applications such as photodynamic therapy, lasers, and reprographic technology due to their superior fastness properties .

Summary of Findings

The following table summarizes key applications of this compound across different scientific fields:

| Field | Application | Outcomes/Results |

|---|---|---|

| Organic Chemistry | Intermediate for organic synthesis | Facilitates complex molecule formation through various reactions |

| Dye Chemistry | Production of azo disperse dyes | Excellent fastness properties on textiles |

| Biological Sciences | Antimicrobial agent development | Variability in activity based on structural modifications |

| Pharmaceutical Science | Potential drug development | Inhibition of phosphodiesterase linked to cardiovascular treatments |

| Material Science | Polymer production | Enhanced stability and reactivity in polymer formulations |

Wirkmechanismus

The mechanism by which Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate exerts its effects is largely dependent on its interaction with biological targets. It can act as an inhibitor or activator of specific enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

- Ethyl 2-amino-5-(2-methoxyphenylcarbamoyl)-4-methylthiophene-3-carboxylate

- Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate

Comparison: For instance, the presence of the carbamoyl group can enhance its solubility and interaction with biological molecules, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate (CAS Number: 350996-94-0) is a heterocyclic compound characterized by its thiophene ring structure, which is substituted with various functional groups, including an amino group, a carbamoyl group, and a carboxylate group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₈H₁₀N₂O₃S

- Molecular Weight : 214.24 g/mol

- Purity : ≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting certain enzymes involved in inflammatory pathways . Additionally, it has been investigated for its potential antimicrobial properties, which could be linked to its structural features that allow it to interact with bacterial cell membranes or intracellular targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various microbial strains. Its mechanism may involve disrupting cellular processes or inhibiting enzyme functions critical for microbial survival.

- Anti-inflammatory Effects : By modulating the activity of specific enzymes, this compound may reduce inflammation, making it a candidate for treating inflammatory diseases.

- Potential in Drug Development : The compound is being explored as a lead structure for developing new therapeutic agents due to its diverse biological activities .

Study on Antimicrobial Properties

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

This data suggests that the compound possesses varying degrees of effectiveness against different bacterial pathogens.

Anti-inflammatory Activity Assessment

In another study assessing the anti-inflammatory potential of this compound, researchers evaluated its effect on pro-inflammatory cytokine production in vitro. The results indicated that treatment with this compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential application in managing inflammatory conditions .

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and dyes. Its derivatives have been utilized in photodynamic therapy, where they act as photosensitizers to induce cell death upon light activation.

Eigenschaften

IUPAC Name |

methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-3-4(8(12)13-2)7(10)14-5(3)6(9)11/h10H2,1-2H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKVKXQMRTVIML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345237 | |

| Record name | Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350996-94-0 | |

| Record name | Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350996-94-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.